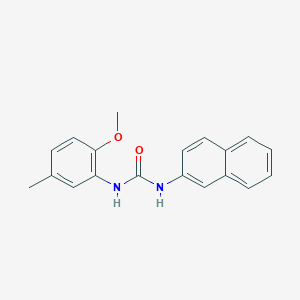
1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine, also known as TASP0433864, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is involved in the transmission of pain signals. In
作用機序
1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine works by inhibiting the activity of TRPV1 channels. These channels are involved in the transmission of pain signals, and inhibition of these channels has been shown to reduce pain sensation. 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine binds to the channel and prevents it from opening, thereby reducing the flow of ions and reducing the transmission of pain signals.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been shown to have a high affinity for TRPV1 channels and is therefore a promising candidate for the development of new pain medications. In addition to its potential use in pain management, 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has also been shown to have anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
実験室実験の利点と制限
One advantage of 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is that it has a high affinity for TRPV1 channels, which makes it a promising candidate for the development of new pain medications. However, one limitation of 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is that it has poor solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. One area of research could be the development of new pain medications based on 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. Another area of research could be the exploration of the anti-inflammatory effects of 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine to improve its solubility in water and make it easier to work with in lab experiments.
合成法
The synthesis of 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine involves the reaction of 1-(2-pyridinyl)piperazine with 1,2,5-thiadiazol-3-carboxylic acid chloride. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine in high purity.
科学的研究の応用
1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in the treatment of pain. TRPV1 channels are involved in the transmission of pain signals, and inhibition of these channels has been shown to reduce pain sensation. 1-(2-pyridinyl)-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been shown to have a high affinity for TRPV1 channels and is therefore a promising candidate for the development of new pain medications.
特性
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-12(10-9-14-19-15-10)17-7-5-16(6-8-17)11-3-1-2-4-13-11/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZIUDGOAWEQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5747428.png)




![4-[(trichloroacetyl)amino]benzamide](/img/structure/B5747460.png)
![4,5-dimethyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5747468.png)

![{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]thio}acetic acid](/img/structure/B5747486.png)

![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)

![3-chloro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5747526.png)
